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Compound of Interest

Compound Name: 2-Hydroxydecanal Fingolimod

Cat. No.: B13433108

Get Quote

Introduction & Clinical Context
Fingolimod hydrochloride is a pioneering immunomodulating drug primarily utilized in the

management of relapsing forms of multiple sclerosis[1]. Administered as a prodrug, it

undergoes in vivo phosphorylation by sphingosine kinase 2 to form fingolimod-phosphate. This

active metabolite acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors,

inducing the internalization and degradation of S1P1 receptors[1]. This mechanism effectively

sequesters lymphocytes within lymph nodes, preventing their egress and subsequent

contribution to autoimmune neurodegeneration[1][2].
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Caption: Mechanism of Action: Fingolimod Phosphorylation and S1P Receptor Modulation.

During the multi-step chemical synthesis and subsequent shelf-life of Fingolimod, various

process-related impurities and degradation products can emerge[2][3]. Rigorous impurity
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profiling is mandated by regulatory bodies (e.g., ICH Q3A/B) to ensure drug safety, as trace

impurities can adversely impact stability, bioavailability, and toxicity[1].

One critical analyte is 2-Hydroxydecanal Fingolimod (CAS No. 1807606-93-4), also

designated as Fingolimod Impurity 31 or Fingolimod M29[4][5]. This specific impurity arises

from the modification of the parent drug's aminodiol moiety, resulting in a highly lipophilic

octadecanamide derivative[4].

Analytical Rationale: Causality in Method Design
To achieve trace-level quantification of 2-Hydroxydecanal Fingolimod, Ultra-Performance

Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection is the gold

standard[1][6]. The transition from conventional HPLC to UPLC is a fundamental requirement

for resolving structurally similar lipophilic impurities[1].

Stationary Phase Thermodynamics: We employ a sub-2-µm Ethylene Bridged Hybrid (BEH)

C18 column[6]. The smaller particle size flattens the van Deemter curve at higher flow

velocities, delivering exceptional theoretical plate counts. The C18 ligand provides the

necessary hydrophobic retention to separate the heavily alkylated 2-Hydroxydecanal
Fingolimod from the parent API.

Mobile Phase Causality & pH Control: Fingolimod contains a primary amine with a pKa of

approximately 7.8. If analyzed at a neutral pH, the amine exists in a state of partial

ionization, leading to severe peak tailing due to secondary interactions with residual silanols

on the silica backbone. By buffering the mobile phase to an acidic pH (e.g., pH 3.0 using

potassium dihydrogen phosphate or trifluoroacetic acid), the amine is fully protonated[3][6].

This ensures a uniform charge state, sharp peak symmetry, and reproducible retention times.

Gradient Elution Dynamics: Because 2-Hydroxydecanal Fingolimod is significantly more

hydrophobic than the parent molecule, an isocratic elution would result in unacceptably long

retention times and band broadening. A gradient method—initiating with a high aqueous ratio

to retain polar degradants and ramping to 90% organic modifier (Acetonitrile)—is critical to

elute the impurity efficiently[1][3].
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Caption: Workflow for Trace-Level UPLC Profiling of 2-Hydroxydecanal Fingolimod.

Experimental Protocol
Every protocol described herein functions as a self-validating system. The inclusion of system

suitability testing (SST) ensures that the chromatographic environment is optimal before any

sample is injected.

Chromatographic Conditions
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The following parameters are scaled and optimized for UPLC execution based on established

stability-indicating methods[3][6].

Table 1: UPLC Chromatographic Parameters

Parameter Specification

Column
Waters Acquity BEH C18 (100 mm × 2.1 mm,

1.7 µm)

Mobile Phase A
20 mM KH₂PO₄, pH 3.0 ± 0.05 (adjusted with

dilute H₃PO₄)

Mobile Phase B Acetonitrile : Water (90:10 v/v)

Elution Mode Gradient (Ramping to 90% B over 12 minutes)

Flow Rate 0.4 mL/min

Column Temperature 45 °C

Detection Wavelength 220 nm (Photodiode Array)

Injection Volume 1.0 µL

Step-by-Step Methodology
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust the pH to

3.0 ± 0.05 using dilute orthophosphoric acid[3]. Filter through a 0.22 µm membrane to

prevent UPLC system blockages.

Diluent Preparation: Utilize a mixture of Methanol and Water (50:50, v/v) to ensure complete

dissolution of both the polar API and the highly lipophilic 2-Hydroxydecanal impurity.

Standard Preparation (Self-Validation Baseline): Prepare a primary stock solution of 2-
Hydroxydecanal Fingolimod reference standard at 1 mg/mL[5]. Dilute sequentially with the

diluent to a working concentration of 0.5 µg/mL. This represents the typical 0.1%

specification limit relative to a 500 µg/mL API concentration.
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Sample Preparation: Accurately weigh 25 mg of Fingolimod API and transfer it to a 50 mL

volumetric flask. Dissolve and make up to volume with the diluent to achieve a final

concentration of 500 µg/mL[1].

Forced Degradation (Method Validation): To validate the stability-indicating nature of the

method, subject 1 mL of the API stock to 1 N HCl at 80°C for 2 hours. Cool, neutralize with 1

N NaOH, and dilute to 50 µg/mL[1]. Analyze to confirm that 2-Hydroxydecanal Fingolimod
and other degradants are completely resolved from the parent peak[6].

Data Presentation & Expected Results
To guarantee trustworthiness, the analytical run must meet predefined System Suitability

criteria prior to data integration. The expected performance metrics align with ICH Q2 validation

guidelines for related substances[3][6].

Table 2: System Suitability and Validation Parameters

Parameter
Acceptance Criteria (ICH
Q2)

Expected Result

Resolution (API vs Impurity 31) > 2.0 > 3.5

Tailing Factor (Impurity 31) < 1.5 1.1

%RSD of Standard Area (n=6) < 2.0% 0.8%

Limit of Detection (LOD) S/N > 3:1 ~0.015 µg/mL

Limit of Quantification (LOQ) S/N > 10:1 ~0.050 µg/mL

Linearity (R²) > 0.999 > 0.9995
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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